Banksialactone A
Overview
Description
Banksialactone A is a secondary metabolite isolated from the Australian fungus Aspergillus banksianus It belongs to the class of isochromanones, which are known for their diverse biological activities
Mechanism of Action
Mode of Action
It is known that the compound is a metabolite of the Australian fungus, Aspergillus banksianus , but how it interacts with its targets and the resulting changes are still under investigation.
Biochemical Pathways
It’s known that the compound is part of a unique class of isochromanones . Isochromanones are a type of organic compound that have been found to have various biological activities, including antibacterial and antifungal effects .
Result of Action
Banksialactone A has been tested for cytotoxicity, antibacterial, and antifungal activities, with some of its hybrid metabolites displaying weak cytotoxic and antibiotic activities . .
Action Environment
It’s known that the compound is produced by the fungus Aspergillus banksianus, which is native to Australia . The specific environmental conditions that influence the production and activity of this compound are subjects of ongoing research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Banksialactone A is primarily obtained through the chemical investigation of Aspergillus banksianus. The isolation process involves culturing the fungus, followed by extraction and purification using chromatographic techniques . The compound is typically obtained as a colorless oil, and its structure is confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in research laboratories through the cultivation of Aspergillus banksianus and subsequent extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions: Banksialactone A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Banksialactone A has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity and synthesis of isochromanones.
Biology: It is used to investigate the biological activities of fungal metabolites.
Comparison with Similar Compounds
Banksialactone A is unique among isochromanones due to its specific chemical structure and biological activities. Similar compounds include:
Banksialactones B-I: These are other isochromanones isolated from Aspergillus banksianus, each with slight variations in their chemical structures.
Banksiamarins A and B: These are isocoumarins also isolated from Aspergillus banksianus, with distinct structural features compared to this compound.
Clearanol I, Dothideomynone A, Questin, and Endocrocin: These are other secondary metabolites from Aspergillus banksianus with different chemical classes and biological activities.
Properties
IUPAC Name |
3,8-dihydroxy-3-(hydroxymethyl)-6-methoxy-4,5-dimethyl-4H-isochromen-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-6-9(18-3)4-8(15)11-10(6)7(2)13(17,5-14)19-12(11)16/h4,7,14-15,17H,5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHKKOGWSXLRAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C(=CC(=C2C)OC)O)C(=O)OC1(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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